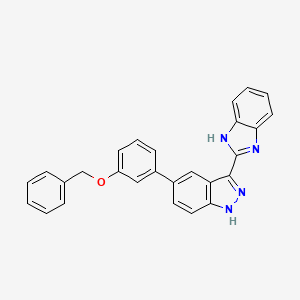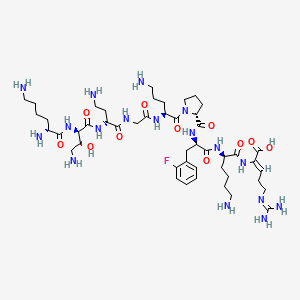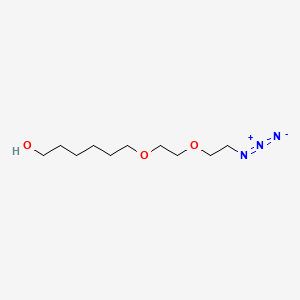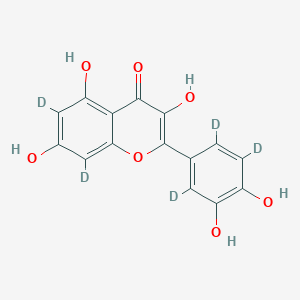
(3R)-3-(7-methyl-3-oxo-1H-isoindol-2-yl)azepane-2,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BTX161 is a thalidomide analog known for its potent degradation of casein kinase 1 alpha (CKIα). This compound has shown significant efficacy in mediating the degradation of CKIα in human acute myeloid leukemia cells, activating the DNA damage response and p53, while stabilizing the p53 antagonist MDM2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BTX161 is synthesized through a series of chemical reactions starting from thalidomide. The synthetic route involves the modification of the thalidomide structure to enhance its ability to degrade CKIα. The specific reaction conditions include the use of various solvents and reagents to achieve the desired modifications. The synthesis typically involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce BTX161 .
Industrial Production Methods
Industrial production of BTX161 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve the use of large-scale reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
BTX161 undergoes various chemical reactions, including:
Oxidation: BTX161 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: BTX161 can participate in substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution
Major Products Formed
The major products formed from these reactions include various derivatives of BTX161, which may have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
BTX161 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of CKIα and its effects on cellular processes.
Biology: Investigated for its role in modulating the Wnt signaling pathway and its effects on cell proliferation and differentiation.
Medicine: Explored for its potential therapeutic applications in treating acute myeloid leukemia and other cancers by targeting CKIα.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CKIα and related pathways .
Wirkmechanismus
BTX161 exerts its effects by binding to CKIα and promoting its degradation via the ubiquitin-proteasome system. This degradation leads to the activation of the DNA damage response and p53, while stabilizing the p53 antagonist MDM2. The molecular targets and pathways involved include the Wnt signaling pathway and the p53-MDM2 axis .
Vergleich Mit ähnlichen Verbindungen
BTX161 is compared with other thalidomide analogs such as lenalidomide and pomalidomide. While all these compounds target CKIα, BTX161 has shown superior efficacy in degrading CKIα and activating the DNA damage response. Similar compounds include:
Lenalidomide: Another thalidomide analog with similar but less potent effects on CKIα degradation.
Pomalidomide: Known for its immunomodulatory effects and CKIα degradation, but less effective than BTX161
BTX161 stands out due to its higher potency and effectiveness in targeting CKIα, making it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C15H16N2O3 |
|---|---|
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
(3R)-3-(7-methyl-3-oxo-1H-isoindol-2-yl)azepane-2,7-dione |
InChI |
InChI=1S/C15H16N2O3/c1-9-4-2-5-10-11(9)8-17(15(10)20)12-6-3-7-13(18)16-14(12)19/h2,4-5,12H,3,6-8H2,1H3,(H,16,18,19)/t12-/m1/s1 |
InChI-Schlüssel |
CNIZBMYCKRUTHY-GFCCVEGCSA-N |
Isomerische SMILES |
CC1=C2CN(C(=O)C2=CC=C1)[C@@H]3CCCC(=O)NC3=O |
Kanonische SMILES |
CC1=C2CN(C(=O)C2=CC=C1)C3CCCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B11933159.png)




![1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one](/img/structure/B11933174.png)

![(7S,8S,15S,16S)-8,16-bis[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B11933187.png)


![N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11933215.png)


![1-Tert-butyl-3-[(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B11933239.png)
